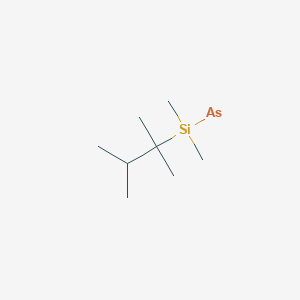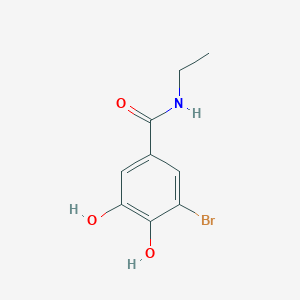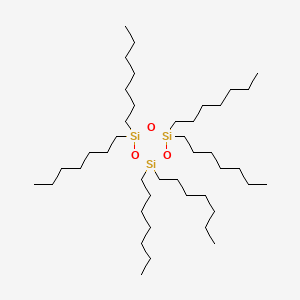
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of heptyl-substituted silanes with trioxatrisilinane precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of advanced equipment and technology ensures the consistent production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while reduction may produce silicon-hydrogen compounds.
Scientific Research Applications
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,6-Hexamethoxy-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Another organosilicon compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A compound with a similar trioxatrisilinane core but different substituents.
Uniqueness
2,2,4,4,6,6-Hexaheptyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its heptyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
137410-95-8 |
|---|---|
Molecular Formula |
C42H90O3Si3 |
Molecular Weight |
727.4 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexaheptyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C42H90O3Si3/c1-7-13-19-25-31-37-46(38-32-26-20-14-8-2)43-47(39-33-27-21-15-9-3,40-34-28-22-16-10-4)45-48(44-46,41-35-29-23-17-11-5)42-36-30-24-18-12-6/h7-42H2,1-6H3 |
InChI Key |
WRBGQYYUWFGBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCC)CCCCCCC)(CCCCCCC)CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
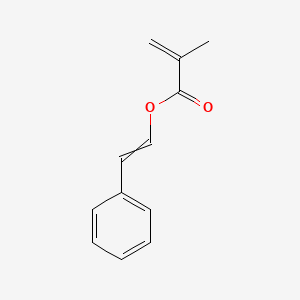
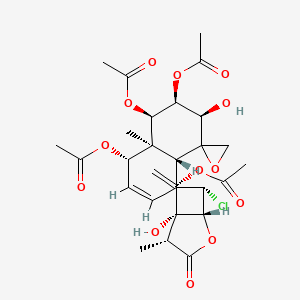
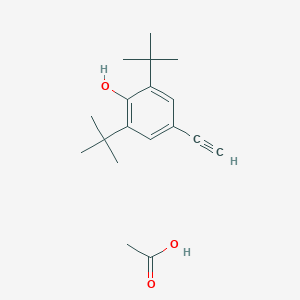
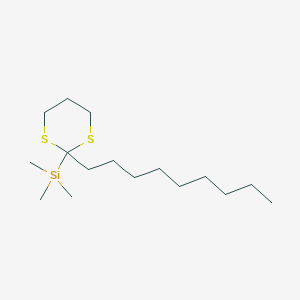
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
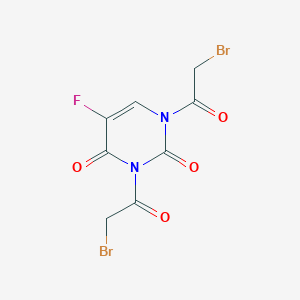
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
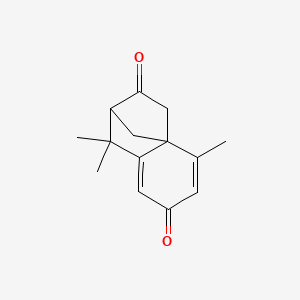
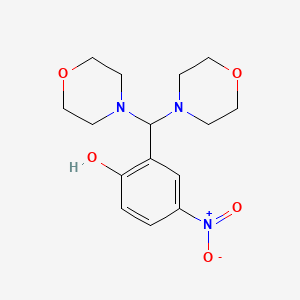
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
